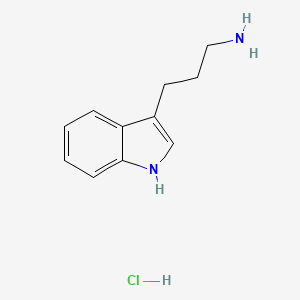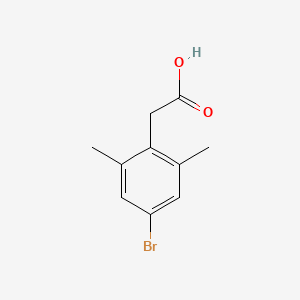
CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI): is a chemical compound with the molecular formula C9H20N2O2 . It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER typically involves the reaction of ethyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER can undergo oxidation reactions, typically resulting in the formation of corresponding carbamates and amides.
Reduction: Reduction reactions can convert the ester group into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbamates and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a model compound for understanding the behavior of carbamate esters in biological systems .
Medicine: Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER involves the formation of carbamate linkages with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s molecular targets include enzymes with nucleophilic active sites, such as serine hydrolases and proteases .
Comparación Con Compuestos Similares
CARBAMIC ACID, ETHYL-, ETHYL ESTER: This compound has a similar structure but lacks the diethylaminoethyl group, making it less reactive in certain applications.
CARBAMIC ACID, DIMETHYL-, ETHYL ESTER: This compound has a dimethylamino group instead of a diethylamino group, resulting in different reactivity and applications.
CARBAMIC ACID, ETHYL-, 2-(1-METHYLETHYL)PHENYL ESTER: This compound has a phenyl group, which imparts different chemical properties and uses.
Uniqueness: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is unique due to its diethylaminoethyl group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its similar compounds .
Propiedades
Número CAS |
18515-57-6 |
|---|---|
Fórmula molecular |
C9H20N2O2 |
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl N-ethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-9(12)13-8-7-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
Clave InChI |
RUENJKTUESTWJT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCCN(CC)CC |
SMILES canónico |
CCNC(=O)OCCN(CC)CC |
| 18515-57-6 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, [(dichloromethylsilyl)methyl]-](/img/structure/B3187931.png)







![[1,1'-Biphenyl]-3,4-diamine, 4'-chloro-](/img/structure/B3187991.png)


